

# Molecular weight and formula of Ethyl 2,5-dioxopiperazine-1-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 2,5-dioxopiperazine-1-carboxylate*

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## An In-depth Technical Guide on Ethyl 2,5-dioxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the molecular structure of **Ethyl 2,5-dioxopiperazine-1-carboxylate**. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

## Molecular Profile

**Ethyl 2,5-dioxopiperazine-1-carboxylate** is a derivative of the diketopiperazine (DKP) scaffold, a class of cyclic dipeptides. DKPs are of significant interest in medicinal chemistry due to their rigid conformation, metabolic stability, and diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. The addition of an ethoxycarbonyl group at the N1 position of the piperazine ring can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Molecular and Chemical Properties of **Ethyl 2,5-dioxopiperazine-1-carboxylate**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[PubChem] <a href="#">[1]</a>
Molecular Weight	186.17 g/mol	[PubChem] <a href="#">[1]</a>
IUPAC Name	ethyl 2,5-dioxopiperazine-1-carboxylate	[PubChem] <a href="#">[1]</a>
CAS Number	143411-83-0	[PubChem] <a href="#">[1]</a>
Canonical SMILES	CCOC(=O)N1CC(=O)NCC1=O	[PubChem] <a href="#">[1]</a>

## Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2,5-dioxopiperazine-1-carboxylate** is not readily available in the reviewed literature, a plausible and representative synthetic route can be devised based on established methods for the synthesis of N-substituted 2,5-diketopiperazines. The most common approach involves the cyclization of a dipeptide precursor.

Objective: To synthesize **Ethyl 2,5-dioxopiperazine-1-carboxylate**.

General Principle: The synthesis involves the formation of a dipeptide from glycine ethyl ester and N-ethoxycarbonylglycine, followed by an intramolecular cyclization to form the 2,5-dioxopiperazine ring.

Materials:

- Glycine ethyl ester hydrochloride
- N-ethoxycarbonylglycine
- A peptide coupling agent (e.g., DCC, EDC/HOBt)
- A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

- Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

- Dipeptide Formation:
  - Dissolve N-ethoxycarbonylglycine (1 equivalent) and glycine ethyl ester hydrochloride (1 equivalent) in anhydrous DCM.
  - Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride and facilitate the coupling reaction.
  - Cool the reaction mixture to 0 °C in an ice bath.
  - Add the peptide coupling agent (e.g., DCC, 1.1 equivalents) portion-wise while stirring.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, filter the reaction mixture to remove the urea byproduct.
  - Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
- Intramolecular Cyclization:
  - The crude dipeptide can be cyclized by heating in a suitable solvent such as toluene or xylene, often with a catalytic amount of a weak acid or base to promote the reaction.
  - Alternatively, spontaneous cyclization may occur upon standing or during workup.
  - Monitor the formation of the diketopiperazine by TLC or LC-MS.

- Purification:
  - Purify the crude **Ethyl 2,5-dioxopiperazine-1-carboxylate** by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its identity and purity.

## Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of **Ethyl 2,5-dioxopiperazine-1-carboxylate**.



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Caption: A logical workflow for the synthesis of **Ethyl 2,5-dioxopiperazine-1-carboxylate**.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

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## References

- 1. Ethyl 2,5-dioxopiperazine-1-carboxylate | C7H10N2O4 | CID 19902956 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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